molecular formula C8H14N2OS B1467142 4-(Azetidine-3-carbonyl)thiomorpholine CAS No. 1483572-67-3

4-(Azetidine-3-carbonyl)thiomorpholine

Cat. No.: B1467142
CAS No.: 1483572-67-3
M. Wt: 186.28 g/mol
InChI Key: UFTIFNNVNWZCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidine-3-carbonyl)thiomorpholine is a synthetic heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining an azetidine ring, a valuable saturated four-membered heterocycle known for its ring strain and contribution to physicochemical properties, with a thiomorpholine moiety, a privileged scaffold present in various bioactive molecules . The azetidine ring is recognized as a key pharmacophore in natural and synthetic bioactive compounds, serving as a constrained amino acid analog or a versatile scaffold for further functionalization . The thiomorpholine ring, a sulfur-containing analogue of morpholine, is frequently utilized in drug discovery to fine-tune the properties of lead compounds and is found in agents with reported antitubercular and antioxidant activities, among others . Researchers can employ this compound as a sophisticated intermediate for constructing more complex molecules. Its structure is amenable to further diversification, for instance, via cross-coupling reactions on the azetidine ring or modifications of the carbonyl linker, making it a versatile template for generating libraries focused on heterocyclic chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

azetidin-3-yl(thiomorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTIFNNVNWZCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Azetidine-3-carbonyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃N₃OS
  • Molecular Weight : 173.26 g/mol
  • IUPAC Name : this compound

This compound features a thiomorpholine ring, which contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that this compound acts primarily as an inhibitor of stearoyl-CoA delta-9 desaturase (SCD1). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders such as obesity and diabetes. The inhibition of SCD1 can lead to reduced lipid levels and improved metabolic profiles, making it a target for therapeutic intervention in conditions like non-alcoholic fatty liver disease and cardiovascular diseases .

Inhibition of Enzymes

The compound has shown promising results in inhibiting SCD1 activity. In vitro studies demonstrated that it selectively inhibits SCD1 compared to other known inhibitors, suggesting its potential utility in treating metabolic disorders related to lipid metabolism .

Antimycobacterial Activity

While the primary focus has been on SCD1 inhibition, there are indications that derivatives of thiomorpholine compounds exhibit antimycobacterial properties. For instance, studies on related thiophene-arylamide derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL for some compounds . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.

Case Study 1: SCD1 Inhibition

In a study focused on azetidine derivatives, it was found that this compound effectively reduced triglyceride levels in cellular models by inhibiting SCD1 activity. The results indicated a promising therapeutic application for managing dyslipidemia .

Case Study 2: Antimycobacterial Screening

Although primarily studied for its metabolic effects, compounds structurally related to this compound were screened for their antimycobacterial activities. One derivative demonstrated significant potency against drug-resistant strains of M. tuberculosis, suggesting that further exploration into this class could yield effective treatments for tuberculosis .

Summary of Biological Activities

Activity Mechanism Efficacy
SCD1 InhibitionSelective inhibition of stearoyl-CoA delta-9 desaturaseSignificant reduction in triglycerides
AntimycobacterialPotential activity against M. tuberculosisMIC as low as 0.03 μg/mL for related compounds

Comparison with Similar Compounds

Structural Comparison with Morpholine Analogues

Thiomorpholine derivatives are frequently compared to their morpholine counterparts, where oxygen replaces sulfur. Key differences include:

Property 4-(4-Nitrophenyl)thiomorpholine (1) Morpholine Analogue
Ring Conformation Chair conformation with quasi-axial 4-nitrophenyl group Chair conformation with quasi-equatorial 4-nitrophenyl group
Intermolecular Interactions Forms centrosymmetric dimers via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups Lacks sulfur-driven dimerization; relies on weaker van der Waals interactions
Lipophilicity (LogP) Higher due to sulfur’s polarizability Lower (oxygen reduces lipophilicity)
Metabolic Stability Sulfur acts as a "soft spot" for oxidation (e.g., to sulfoxides/sulfones) More resistant to oxidation

The crystal structure of 1 reveals a bent molecular geometry with C–H···O hydrogen bonding (Figure 1a), absent in its morpholine analogue. This structural divergence impacts packing efficiency (74.4% packing index for 1 vs. ~70% for morpholine derivatives) and solubility .

Comparison with Other Thiomorpholine Derivatives

4-(5-Bromo-pyridin-2-yl)-thiomorpholine

This derivative (CAS 223556-42-1) shares the thiomorpholine core but substitutes the 4-nitrophenyl group with a bromopyridinyl moiety. The bromine atom enhances electrophilicity, making it reactive in cross-coupling reactions . Unlike 1 , it lacks nitro-driven hydrogen-bonding capacity, reducing its crystallinity .

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide

Oxidation of the sulfur atom to a sulfone group (1,1-dioxide) increases polarity and metabolic stability compared to 1 . This derivative (CAS 1565044-90-7) is used in prodrug design, leveraging sulfone’s resistance to enzymatic degradation .

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

This compound (synthesized via MCPBA oxidation) exhibits enhanced antibacterial activity against Bacillus subtilis (MIC: 12.5 µg/mL) due to the terminal alkyne’s reactivity .

Crystallographic and Computational Insights

  • DFT Calculations : For 1 , the gas-phase optimized structure places the 4-nitrophenyl group equatorially, diverging from its axial position in the crystal. This highlights packing forces’ role in solid-state conformation .
  • Hirshfeld Surface Analysis : Reveals that 6.2% of 1 ’s surface area participates in C–H···O interactions, vs. 3.8% in morpholine analogues, emphasizing sulfur’s role in stabilizing dimers .

Preparation Methods

Synthetic Route for Azetidine-3-carboxylic Acid

A patented method (CN108069889B) outlines the following steps:

Step Reactants and Conditions Description Temperature (°C) Time (h) Yield (%)
1 2,2-dimethylolmalonic acid-1,3-diethyl ester + methanesulfonyl chloride + triethylamine in dichloromethane Formation of mesylated intermediate -15 to 10 12-36 95.7 (isolated)
2 Intermediate + benzhydrylamine + triethylamine in toluene Nucleophilic substitution to form protected azetidine intermediate 100-120 12-36 Not purified
3 Intermediate + 6N HCl Decarboxylation and hydrolysis 70-100 12-36 Isolated as pale yellow solid
4 Intermediate + H2 + Pd(OH)2/C catalyst in methanol/water Hydrogenolysis to remove benzhydryl protecting group and pH adjustment with potassium carbonate 10-60 3-10 85 (isolated)

This method avoids sodium cyanide, a highly toxic reagent used in older methods, and reduces the overall production cost by over 30%, making it suitable for industrial-scale synthesis.

Amidation to Form this compound

Following the preparation of azetidine-3-carboxylic acid, the next step is amidation with thiomorpholine or its derivatives to form the target compound.

General Amidation Procedure

A typical amidation involves:

  • Activation of the carboxylic acid group (e.g., via acid chloride or coupling reagents).
  • Reaction with thiomorpholine under basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane.
  • Stirring at room temperature or mild heating under inert atmosphere for several hours.
  • Workup involving aqueous quenching, organic extraction, washing, drying, and purification.

For example, amidation of methyl 4-(chlorocarbonyl)benzoate with amines in the presence of triethylamine has been reported to yield related amide intermediates efficiently.

Detailed Reaction Conditions and Optimization

Stage Reagents Solvent Temperature Time Notes
Mesylation 2,2-dimethylolmalonic acid ester, methanesulfonyl chloride, triethylamine Dichloromethane 0-5 °C initially, then room temp Overnight Solid salt formation observed
Amination Mesylated intermediate, benzhydrylamine, triethylamine Toluene Reflux (~110 °C) Overnight Salt byproduct filtered off
Decarboxylation Aminated intermediate, 6N HCl Aqueous 80 °C Overnight Gas evolution during reaction
Hydrogenolysis Decarboxylated intermediate, Pd(OH)2/C, H2 gas Methanol/water Room temp to 60 °C 6 h typical pH adjusted to 6-7 post reaction

These conditions ensure high yields and purity without requiring chromatographic purification steps, facilitating scale-up.

Research Findings and Advantages

  • The synthetic route employing 2,2-dimethylolmalonic acid-1,3-diethyl ester as starting material is cost-effective and environmentally benign.
  • Avoidance of sodium cyanide eliminates toxic hazards and wastewater treatment concerns.
  • Use of palladium hydroxide carbon catalyst enables efficient hydrogenolysis under mild conditions.
  • The method yields azetidine-3-carboxylic acid with high purity and yield, suitable for subsequent amidation to this compound.
  • Amidation protocols adapted from thiophene-arylamide derivative synthesis provide reliable coupling strategies.

Summary Table of Preparation Methods

Step Compound Key Reagents Conditions Yield Remarks
1 Intermediate (B) 2,2-dimethylolmalonic acid ester, methanesulfonyl chloride, triethylamine CH2Cl2, 0-5 °C to RT, 12-36 h 95.7% No purification needed
2 Intermediate (C) (B), benzhydrylamine, triethylamine Toluene, reflux 100-120 °C, 12-36 h Crude isolated Salt filtered off
3 Intermediate (D) (C), 6N HCl 70-100 °C, 12-36 h Isolated solid Decarboxylation step
4 Azetidine-3-carboxylic acid (E) (D), Pd(OH)2/C, H2, K2CO3 MeOH/H2O, 10-60 °C, 3-10 h 85% Hydrogenolysis and pH adjustment
5 This compound Azetidine-3-carboxylic acid, thiomorpholine, coupling agents Anhydrous solvent, RT or mild heating Variable Amidation step

Q & A

Q. What are the recommended methodologies for synthesizing 4-(Azetidine-3-carbonyl)thiomorpholine while ensuring reproducibility?

  • Methodological Answer : Synthesis should follow a two-step protocol: (1) Prepare the azetidine-3-carbonyl intermediate via amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt), and (2) conjugate it to thiomorpholine under nitrogen protection to prevent oxidation of the thioether group. Critical parameters include stoichiometric control of reactants (1:1.2 molar ratio for azetidine:thiomorpholine) and reaction temperature (0–5°C during coupling). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Validate reproducibility using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:
  • Spectroscopic Analysis : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the azetidine carbonyl (δ ~170 ppm) and thiomorpholine backbone (δ ~2.5–3.5 ppm for S-CH₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z for C₈H₁₂N₂OS: ~200.07).
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and stability under acidic/basic conditions.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines (H314: Causes severe skin burns and eye damage):
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Measures : Immediate eye irrigation (15 min) with saline and medical consultation for dermal exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :
  • Systematic Variability Testing : Use factorial design (e.g., 2³ factorial matrix) to isolate variables like solvent polarity (DMSO vs. THF), temperature (25°C vs. 40°C), and catalyst loading.
  • Statistical Validation : Apply ANOVA to identify significant interactions (p < 0.05). For example, contradictory nucleophilic substitution rates may arise from solvent-dependent thiomorpholine ring puckering, which can be probed via DFT calculations (e.g., Gaussian 16) .

Q. What experimental strategies optimize the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer :
  • Computational Pre-screening : Use molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., kinases) and prioritize reaction pathways.
  • Orthogonal Design : Optimize parameters (e.g., solvent, pH, catalysts) using Taguchi methods. For instance, acetic acid as a co-solvent may enhance regioselectivity by stabilizing intermediates via hydrogen bonding .

Q. How can researchers address discrepancies in biological activity data across in vitro assays?

  • Methodological Answer :
  • Assay Standardization : Pre-treat cell lines (e.g., HEK293) with glutathione (1 mM) to mitigate oxidative stress artifacts from thiomorpholine degradation.
  • Data Normalization : Express IC₅₀ values relative to a positive control (e.g., staurosporine) and use Z-factor analysis to validate assay robustness.
  • Metabolite Profiling : LC-MS/MS to quantify potential bioactive metabolites (e.g., sulfoxide derivatives) that may confound results .

Q. What computational frameworks are suitable for modeling the reaction mechanisms of this compound?

  • Methodological Answer :
  • Reaction Pathway Mapping : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies.
  • Kinetic Monte Carlo Simulations : Predict rate-limiting steps in multi-step syntheses (e.g., azetidine ring opening under acidic conditions).
  • Machine Learning : Train neural networks (e.g., Chemprop) on historical reaction data to predict optimal conditions for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidine-3-carbonyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(Azetidine-3-carbonyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.